(6-Chloro-3-iodopyridin-2-yl)methanol
Description
(6-Chloro-3-iodopyridin-2-yl)methanol is a halogenated pyridine derivative featuring a chloro substituent at position 6, an iodo group at position 3, and a hydroxymethyl (-CH2OH) group at position 2 of the pyridine ring. The presence of halogens and the methanol group confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C6H5ClINO |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
(6-chloro-3-iodopyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5ClINO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 |
InChI Key |
OFVYBQRQABEZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)CO)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: Substituent Position Variations
The position of halogens and functional groups on the pyridine ring significantly alters physicochemical properties. Key examples include:
*Similarity scores from reflect Tanimoto coefficients based on structural overlap.
Key Findings :
- Positional isomerism (e.g., iodo at position 3 vs.
- The absence of a chloro group (as in (6-Iodopyridin-2-yl)methanol) reduces electron-withdrawing effects, increasing nucleophilicity at the pyridine nitrogen .
Halogen Variants: Electronic Effects
Substitution of iodine with other halogens modifies electronic properties:
Key Findings :
Functional Group Modifications
Variations in the hydroxymethyl group or its replacement:
Key Findings :
Hydrogen Bonding and Crystal Packing
The hydroxymethyl group in (6-Chloro-3-iodopyridin-2-yl)methanol enables hydrogen bonding, influencing crystallization behavior. For example:
- In related pyridine methanol derivatives, O–H···N and O–H···O interactions dominate crystal packing, forming chains or layers .
- Replacement of -CH2OH with non-polar groups (e.g., -CN or -CH3) disrupts these interactions, leading to less predictable solid-state structures .
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